Naphtho[2,3-a]phenazine

Catalog No.
S13510469
CAS No.
M.F
C20H12N2
M. Wt
280.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naphtho[2,3-a]phenazine

Product Name

Naphtho[2,3-a]phenazine

IUPAC Name

naphtho[2,3-a]phenazine

Molecular Formula

C20H12N2

Molecular Weight

280.3 g/mol

InChI

InChI=1S/C20H12N2/c1-2-6-14-12-16-15(11-13(14)5-1)9-10-19-20(16)22-18-8-4-3-7-17(18)21-19/h1-12H

InChI Key

OHSIMCYLGPRNRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=NC5=CC=CC=C5N=C43

Naphtho[2,3-a]phenazine is a polycyclic aromatic compound characterized by its fused naphthalene and phenazine structures. Its chemical formula is C20H12N2\text{C}_{20}\text{H}_{12}\text{N}_{2}, with a molecular weight of 280.32 g/mol. The compound features a planar structure that contributes to its significant electronic properties, making it interesting for various applications in organic electronics and photonics. Naphtho[2,3-a]phenazine exhibits fluorescence, which can be exploited in sensors and imaging applications .

Typical for aromatic compounds. Key reactions include:

  • Electrophilic Aromatic Substitution: Naphtho[2,3-a]phenazine can undergo electrophilic substitutions at its aromatic rings, leading to the formation of substituted derivatives.
  • Reduction Reactions: The compound can be reduced to its corresponding dihydro derivatives under specific conditions, often utilizing catalysts or reducing agents.
  • Oxidation Reactions: It can also be oxidized to form quinone derivatives, which are useful intermediates in organic synthesis .

Research has indicated that naphtho[2,3-a]phenazine and its derivatives exhibit notable biological activities. They have been studied for their potential as:

  • Antimicrobial Agents: Certain derivatives demonstrate activity against various bacterial strains.
  • Anticancer Properties: Some studies suggest that naphtho[2,3-a]phenazine compounds can inhibit cancer cell proliferation and induce apoptosis in specific cancer types.
  • Photodynamic Therapy Agents: Due to their fluorescence properties, they are being explored as agents in photodynamic therapy for cancer treatment .

The synthesis of naphtho[2,3-a]phenazine can be achieved through several methods:

  • Condensation Reactions: One common method involves the condensation of naphthalene derivatives with phenazine precursors under acidic or basic conditions.
  • Multicomponent Reactions: Recent advancements have introduced one-pot multicomponent reactions that allow for efficient synthesis with high yields and reduced reaction times.
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields by utilizing microwave irradiation to promote the necessary chemical transformations .

Naphtho[2,3-a]phenazine has a range of applications across various fields:

  • Organic Electronics: It is used in the development of organic light-emitting diodes and solar cells due to its favorable electronic properties.
  • Fluorescent Dyes: Its fluorescence makes it suitable for use as a dye in biological imaging and as a fluorescent marker.
  • Sensors: The compound is employed in the fabrication of electrochemical sensors for detecting various analytes due to its redox properties .

Studies on the interactions of naphtho[2,3-a]phenazine with biological molecules have provided insights into its mechanism of action:

  • DNA Binding Studies: Research indicates that naphtho[2,3-a]phenazine can intercalate into DNA strands, potentially disrupting cellular processes and leading to cytotoxic effects.
  • Protein

Several compounds share structural similarities with naphtho[2,3-a]phenazine. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
PhenazineContains a phenazine coreExhibits strong electron-accepting properties
NaphthoquinoneFused naphthalene structureKnown for its potent biological activity
Benzo[a]phenazineSimilar fused ring systemOften used as an intermediate in organic synthesis
Naphtho[1,2-b]quinoxalineContains both naphthalene and quinoxaline moietiesExhibits unique photophysical properties

Naphtho[2,3-a]phenazine stands out due to its specific arrangement of aromatic systems and unique electronic properties that differentiate it from these similar compounds. Its applications in electronics and biological systems highlight its versatility compared to others in the same family.

XLogP3

4.9

Hydrogen Bond Acceptor Count

2

Exact Mass

280.100048391 g/mol

Monoisotopic Mass

280.100048391 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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